molecular formula C16H19N5O2 B2524952 3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2309709-63-3

3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2524952
CAS RN: 2309709-63-3
M. Wt: 313.361
InChI Key: ZKUZUBYEDURTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,4-triazole, a bicyclic octane, and a pyridinone. The 1,2,4-triazole group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and carbonyl groups. These groups are often reactive in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have garnered significant attention in drug discovery due to their versatile properties. The compound may serve as a scaffold for designing novel drugs. For instance, anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics have a 1,2,3-triazole core . Researchers can explore modifications of this compound to develop potential therapeutic agents.

Organic Synthesis

The 1,2,3-triazole motif is amenable to various synthetic methodologies. Notably, click chemistry approaches, such as Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition, have been employed for its synthesis . Researchers can further investigate efficient and straightforward methods to access this scaffold.

Chemical Biology

1,2,3-triazoles find applications in chemical biology. Their structural resemblance to amide bonds allows them to mimic E or Z amide bonds. Researchers can explore bioconjugation strategies using this compound for labeling biomolecules or studying biological processes .

Supramolecular Chemistry

Supramolecular assemblies often rely on specific interactions between molecules. The hydrogen bonding ability and aromatic character of 1,2,3-triazoles make them suitable building blocks for supramolecular systems. Researchers can investigate their use in self-assembled materials, sensors, or host-guest complexes .

Fluorescent Imaging

Fluorescent probes play a crucial role in biological imaging. The compound’s properties may allow it to serve as a fluorescent tag for visualizing cellular processes or specific biomolecules. Researchers can explore its potential in imaging applications .

Materials Science

1,2,3-triazoles have been investigated for their material properties. Their high chemical stability and unique features make them interesting candidates for materials science applications. Researchers can explore their use in polymer chemistry, photostabilizers, and other industrial materials .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. Given the known biological activities of 1,2,4-triazole derivatives, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

1-methyl-3-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-19-6-2-3-14(15(19)22)16(23)21-11-4-5-12(21)8-13(7-11)20-10-17-9-18-20/h2-3,6,9-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZUBYEDURTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.